
1,2,3-Octanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Octanetriol is a chemical compound that belongs to the class of polyols or alcohols. It is a colorless and odorless liquid that is soluble in water and other polar solvents. Octanetriol is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of octanetriol is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It may also interfere with various enzymes and proteins involved in cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
Octanetriol has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, modulating immune response, and regulating lipid metabolism. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Octanetriol has several advantages for use in laboratory experiments, such as its low toxicity, stability, and compatibility with various solvents and reagents. However, its high cost and limited availability may be a limitation for some studies.
Zukünftige Richtungen
There are several potential future directions for research on octanetriol. One area of interest is its potential use as a drug delivery agent for various therapeutic agents, including anticancer drugs and antibiotics. Another area of research is its potential use in the development of novel antimicrobial agents to combat drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of octanetriol, which may lead to the development of new treatments for various diseases.
Synthesemethoden
Octanetriol can be synthesized through various methods, including the reduction of octanal with sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of octanoic acid using a catalyst such as palladium or platinum. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Octanetriol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with drugs and enhance their solubility and bioavailability. It has also been studied for its antimicrobial and antifungal activities, which may be useful in the treatment of infections.
Eigenschaften
CAS-Nummer |
112196-85-7 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
octane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
QSQGNBGEHSFMAA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CO)O)O |
Kanonische SMILES |
CCCCCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



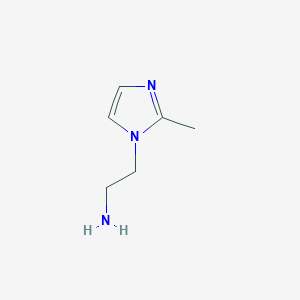
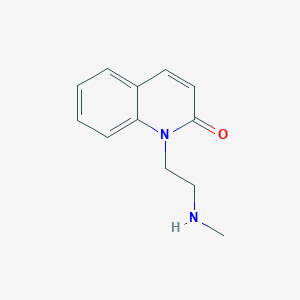
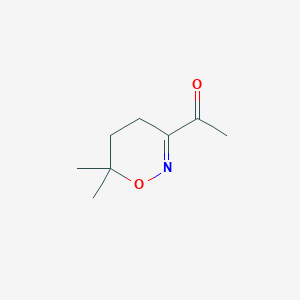

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)


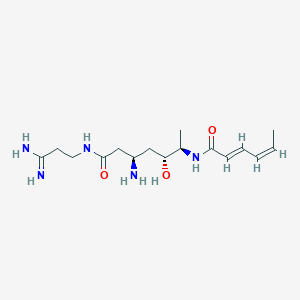
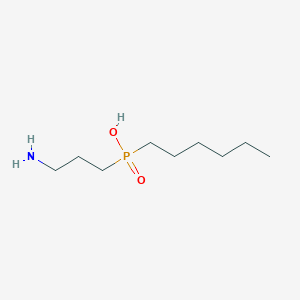


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
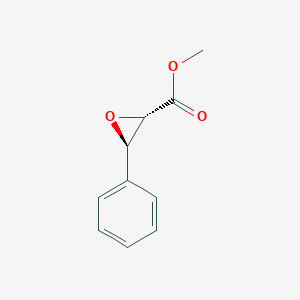
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)